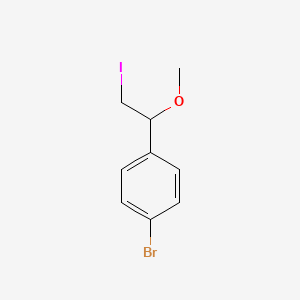

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxyethyl group

Preparation Methods

The synthesis of 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring. The methoxyethyl group can be added through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the benzene ring more reactive towards electrophiles, while the methoxyethyl group can stabilize intermediates formed during reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds such as:

1-Bromo-4-iodobenzene: Lacks the methoxyethyl group, making it less versatile in certain reactions.

2-Bromo-5-iodophenyl methyl ether: Similar structure but different substitution pattern, leading to different reactivity and applications

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity.

Biological Activity

- Molecular Formula : C10H10BrI

- Molecular Weight : Approximately 340.98 g/mol

- Structure : The compound features a benzene ring with a bromine atom at the para position and an iodine atom at the ortho position relative to a methoxyethyl substituent.

Biological Activity Overview

Although direct studies on the biological activity of 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene are sparse, compounds with similar structures exhibit various biological properties, including:

- Antimicrobial Activity : Halogenated compounds often demonstrate significant antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic processes.

- Anticancer Potential : Some halogenated aromatic compounds have been studied for their ability to inhibit cancer cell proliferation, possibly through mechanisms involving DNA intercalation or enzyme inhibition.

- Neurotoxicity and Endocrine Disruption : Certain halogenated compounds have been implicated in neurotoxic effects and endocrine disruption, raising concerns about their safety in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-iodobenzene | Lacks methoxyethyl group | Antimicrobial, anticancer |

| 2-Bromo-5-iodophenyl methyl ether | Different substitution pattern | Antifungal, potential anticancer |

| 1-Iodo-4-(2-bromoethyl)benzene | Contains both bromine and iodine | Antimicrobial, potential neurotoxic effects |

| 4-Methoxyphenyl iodide | Contains a methoxy group but lacks bromine | Limited biological studies |

This table highlights how variations in substitution can significantly influence biological activity.

The mechanisms by which halogenated compounds exert their biological effects may include:

- Interaction with Cellular Targets : The presence of halogens can enhance lipophilicity, allowing these compounds to interact more readily with cellular membranes and proteins.

- Enzyme Inhibition : Many halogenated compounds act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to cytotoxic effects.

- DNA Interaction : Some compounds may intercalate into DNA or form adducts that disrupt replication and transcription processes.

Case Studies and Research Findings

Research into related halogenated compounds provides insights into the potential activities of this compound:

- Antimicrobial Studies : A study on similar brominated compounds showed significant antibacterial activity against various strains of bacteria, suggesting that the presence of bromine enhances interaction with bacterial cell walls .

- Anticancer Research : Investigations into iodine-containing aromatic compounds indicated that they could inhibit proliferation in cancer cell lines through apoptosis induction .

- Neurotoxicity Assessment : Some studies have linked exposure to certain brominated and iodinated compounds with neurotoxic effects in animal models, raising concerns about their safety in therapeutic applications .

Properties

Molecular Formula |

C9H10BrIO |

|---|---|

Molecular Weight |

340.98 g/mol |

IUPAC Name |

1-bromo-4-(2-iodo-1-methoxyethyl)benzene |

InChI |

InChI=1S/C9H10BrIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3 |

InChI Key |

BTPHWSZXWYFMJP-UHFFFAOYSA-N |

Canonical SMILES |

COC(CI)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.